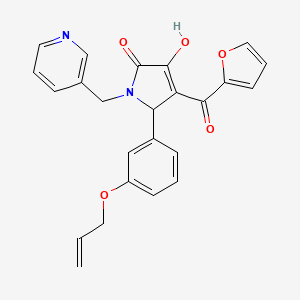![molecular formula C25H30N2O5 B12155509 1-[3-(Diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(4-prop-2-enyloxyph enyl)-3-pyrrolin-2-one](/img/structure/B12155509.png)
1-[3-(Diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(4-prop-2-enyloxyph enyl)-3-pyrrolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure is a pyrrolin-2-one ring, which contains a five-membered ring with a nitrogen atom.
- Attached to this ring are various functional groups:
- A diethylamino group (N-diethylpropylamine) at position 1.
- A furan-2-carbonyl group (furylcarbonyl) at position 4.
- A hydroxy group at position 3.
- A prop-2-enyloxyphenyl group at position 5.
- The compound’s systematic name is quite lengthy, so it’s often referred to by its common name or a simplified version.
Vorbereitungsmethoden
- Synthetic routes for this compound involve several steps, including cyclization, functional group transformations, and protecting group manipulations.
- One common approach is to start with a suitable precursor containing the pyrrolin-2-one ring and then modify it step by step.
- Industrial production methods may vary, but they typically involve efficient and scalable processes to achieve high yields.
Analyse Chemischer Reaktionen
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: Reduction of the carbonyl group can yield an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for drug development (e.g., anti-inflammatory, antitumor properties).
Industry: May find applications in materials science or as intermediates in fine chemical synthesis.
Wirkmechanismus
- The exact mechanism isn’t well-documented, but it likely involves interactions with specific cellular targets (enzymes, receptors, etc.).
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other pyrrolin-2-ones, furan derivatives, and molecules with similar functional groups.
- Its uniqueness lies in the combination of the diethylamino group, furan carbonyl, and prop-2-enyloxyphenyl moiety.
Remember that this compound’s full name is quite a mouthful, so researchers often use abbreviations or simplified names for convenience
Eigenschaften
Molekularformel |
C25H30N2O5 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
1-[3-(diethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H30N2O5/c1-4-16-31-19-12-10-18(11-13-19)22-21(23(28)20-9-7-17-32-20)24(29)25(30)27(22)15-8-14-26(5-2)6-3/h4,7,9-13,17,22,29H,1,5-6,8,14-16H2,2-3H3 |
InChI-Schlüssel |
PAYLZSPKYZBHQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-1-(6-methylpyridin-2-yl)-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12155428.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12155434.png)
![2-[4-(4-chlorobenzyl)piperazin-1-yl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12155449.png)
![(4E)-5-(4-ethylphenyl)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12155460.png)
![3-(2,4-Dichlorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12155484.png)

![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12155491.png)
![4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B12155499.png)

![N'-[(1E)-2-(4-fluorophenyl)-1-azavinyl]-N-[(1Z)-2-(4-fluorophenyl)-1-azavinyl] pentane-1,5-diamide](/img/structure/B12155507.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B12155511.png)
![2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12155513.png)
![3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B12155514.png)

